molecular formula C7H2BrClF3NO2 B14898051 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid

2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B14898051
M. Wt: 304.45 g/mol
InChI Key: OBDPFVFRDSNFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H2BrClF3NO2. It is a derivative of nicotinic acid, featuring bromine, chlorine, and trifluoromethyl substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-6-(trifluoromethyl)nicotinic acid is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the nicotinic acid framework. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H2BrClF3NO2

Molecular Weight

304.45 g/mol

IUPAC Name

2-bromo-5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H2BrClF3NO2/c8-5-2(6(14)15)1-3(9)4(13-5)7(10,11)12/h1H,(H,14,15)

InChI Key

OBDPFVFRDSNFBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)C(F)(F)F)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.